molecular formula C12H14O2 B1604030 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid CAS No. 50921-38-5

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Cat. No. B1604030
CAS RN: 50921-38-5
M. Wt: 190.24 g/mol
InChI Key: GFNPCJCIUWSWIV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid (MCPCA) is a cyclobutane derivative that has gained significant attention in the field of medicinal chemistry. It is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally similar to indomethacin and other nonselective cyclooxygenase (COX) inhibitors. MCPCA has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions.

Scientific Research Applications

Photodimerization Properties

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid demonstrates unique dimerization properties. A similar compound, Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, undergoes dimerization under the influence of both ultraviolet light and heat. This showcases its potential in photochemical applications (Davies et al., 1977).

Crystallography and Structure Analysis

Investigations into the structure and conformation of related cyclobutane carboxylic acids, such as cis-2-phenylcyclobutanecarboxylic acid, have been performed using X-ray diffraction methods. This research is essential for understanding the molecular configuration, which is vital for designing compounds with specific properties (Reisner et al., 1983).

Synthesis of Derivatives

Research into the synthesis of various derivatives, including (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, highlights the versatility of the cyclobutane structure for creating novel compounds. These processes are crucial for the development of new pharmaceuticals and materials (Gauzy et al., 2004).

Application in Polymer Chemistry

The ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, including carboxylate esters and carboxamides, explores the use of cyclobutane derivatives in polymer chemistry. This has implications for the development of new materials with unique physical properties (Song et al., 2010).

properties

IUPAC Name

1-(4-methylphenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPCJCIUWSWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632645
Record name 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

CAS RN

50921-38-5
Record name 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)cyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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